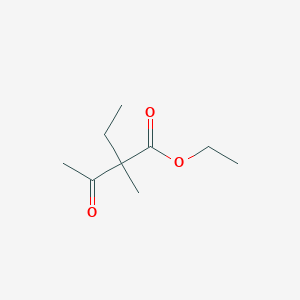

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Overview

Description

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, also known as Ethyl 3-methyl-2-oxobutyrate, is a chemical compound with the molecular formula C7H12O312. It is also known by other names such as ethyl dimethylpyruvate, ethyl 2-oxo-3-methylbutanoate, butanoic acid, 3-methyl-2-oxo-, ethyl ester, and others12.

Synthesis Analysis

Ethyl 3-methyl-2-oxobutyrate can be synthesized by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide3. It can also react with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24.

Molecular Structure Analysis

The molecular weight of Ethyl 2-ethyl-2-methyl-3-oxobutanoate is 144.17 g/mol12. The InChI Key for this compound is CKTYYUQUWFEUCO-UHFFFAOYSA-N125.

Chemical Reactions Analysis

Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24. The compound shows keto-enol tautomerism3.

Physical And Chemical Properties Analysis

Ethyl 2-ethyl-2-methyl-3-oxobutanoate has a molecular weight of 144.17 g/mol12. The compound has a refractive index of n20/D 1.410 (lit.)2. It has a density of 0.989 g/mL at 25 °C (lit.)2.

Scientific Research Applications

-

Stereoselective Reduction by Bacteria

- Application : More than 450 bacterial strains were examined for their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate .

- Method : The reduction of ethyl 2-methyl-3-oxobutanoate was done with the bacterium in a 200-liter fermentor .

- Results : Two kilograms of ethyl 2-methyl-3-oxobutanoate was converted to ethyl 3-hydroxy-2-methylbutanoate with 99% diastereoisomeric excess, >99% enantiomeric excess, and 99% chemical yield .

-

Asymmetric Reduction by Chlorella

- Application : Chlorella pyrenoidosa Chick reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 53/47 .

- Method : The reduction was performed using Chlorella pyrenoidosa Chick .

- Results : The enantiomer excesses of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 89 and >99ee% respectively .

-

Synthesis of Coumarin Derivatives

- Application : Ethyl 2-methylacetoacetate, a similar compound, can be employed in the synthesis of coumarin derivatives via Pechmann condensation .

- Method : The method involves dehydration to yield conjugated alkynyl and allenyl esters .

- Results : The result is the synthesis of coumarin derivatives .

-

Preparation of Ethyl Acetoacetate

- Application : Ethyl acetoacetate (EAA) is widely used as a chemical intermediate in the production of a wide variety of compounds .

- Method : At a large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- Results : The result is the production of ethyl acetoacetate, a colorless liquid used as a flavoring for food .

-

- Application : Penicillium purpurogenum reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 .

- Method : The reduction was performed using Penicillium purpurogenum .

- Results : The enantiomeric excess of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 90 and >99 ee%, respectively .

-

Preparation of Ethyl Acetoacetate

- Application : Ethyl acetoacetate (EAA) is widely used as a chemical intermediate in the production of a wide variety of compounds .

- Method : At a large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- Results : The result is the production of ethyl acetoacetate, a colorless liquid used as a flavoring for food .

-

- Application : Penicillium purpurogenum reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 .

- Method : The reduction was performed using Penicillium purpurogenum .

- Results : The enantiomeric excess of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 90 and >99 ee%, respectively .

Safety And Hazards

Ethyl 2-ethyl-2-methyl-3-oxobutanoate has low toxicity, with a median lethal dose (rat, oral) of 3.98G/kG7. It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound8. It’s also recommended to take precautionary measures against static discharge9.

Future Directions

Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be employed in the synthesis of coumarin derivatives via Pechmann condensation10. It undergoes dehydration to yield conjugated alkynyl and allenyl esters10. It was also used in the synthesis of (2 SR,4 SR)-5 (S)- (N - Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid2.

properties

IUPAC Name |

ethyl 2-ethyl-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMTWESXONQJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342501 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-2-methyl-3-oxobutanoate | |

CAS RN |

33697-53-9 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)